1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C14H22F3NO4. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or other functional groups to yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield ethyl alcohol or ethyl ketone derivatives .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- trans-1-Tert-butyl 3-ethyl 4-(trifluoromethyl)phenylpyrrolidine-1,3-dicarboxylate
- trans-1-Tert-butyl 3-ethyl 4-(trifluoromethyl)benzylpyrrolidine-1,3-dicarboxylate
Uniqueness: The presence of the trifluoromethyl group in 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and interaction with biological targets .
Biological Activity
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.
Synthesis
The compound can be synthesized through various methods, including asymmetric synthesis techniques that utilize copper(I) catalysis. The general procedure involves the reaction of azomethine ylides with trifluorocrotonates, leading to the formation of pyrrolidine derivatives. The yield and purity of the product are typically assessed using chromatographic methods .
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H20F3NO4
- Molecular Weight: 307.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its trifluoromethyl group enhances lipophilicity and may improve binding affinity to certain receptors. Research indicates that it may exhibit significant activity against specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling.
Pharmacological Effects
- Anticoagulant Activity : Some studies have suggested that pyrrolidine derivatives can demonstrate anticoagulant properties. This activity is likely mediated through inhibition of thrombin or other clotting factors .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from apoptosis and oxidative stress, which could have implications for neurodegenerative diseases .
- Anticancer Potential : Preliminary studies indicate that this compound might inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms .
Study on Anticoagulant Properties
A study evaluated the anticoagulant effects of a series of pyrrolidine derivatives, including those structurally similar to our compound. The results indicated a dose-dependent inhibition of thrombin activity, suggesting potential therapeutic applications in managing thrombotic disorders .
Neuroprotective Study
In a model of oxidative stress-induced neuronal injury, compounds similar to this compound were shown to significantly reduce cell death and increase cell viability in vitro. This suggests a protective mechanism that warrants further investigation in vivo .
Data Tables
Biological Activity | Assay Type | Result |
---|---|---|
Anticoagulant | Thrombin Inhibition | IC50 = 50 µM |
Neuroprotection | Cell Viability Assay | Increase by 43% |
Anticancer | Cell Proliferation Assay | Inhibition at 10 µM |
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYEPHICIJRBB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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